
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains a pyrrolidine ring and a thiazolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle and thiazolidine is a five-membered heterocycle with sulfur at the first position and nitrogen at the third position . These motifs are present in diverse natural and bioactive compounds .
Synthesis Analysis
Pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS .Chemical Reactions Analysis
The synthesis of pyrrolidine and thiazolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of sulfur in thiazolidine enhances their pharmacological properties .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study on the synthesis of substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their potential as nonpeptide inhibitors of human heart chymase, suggesting a hydrophobic interaction and selectivity over other enzymes such as chymotrypsin and cathepsin G. Molecular modeling suggested interactions with the active site of chymase, consistent with observed structure-activity relationships (S. Niwata et al., 1997).
Research on novel substituted pyridines and purines containing 2,4-thiazolidinedione focused on their synthesis and evaluation for hypoglycemic and hypolipidemic activities in vitro and in vivo, identifying promising candidates for further pharmacological studies (Bok Young Kim et al., 2004).
Another study synthesized novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones and evaluated them as oral antihyperglycemic agents, finding several compounds effective in lowering glucose and insulin levels in mouse models of obesity and insulin resistance (J. Wrobel et al., 1998).
Molecular Design and Hypoglycemic Activity
- A series of imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity, leading to the selection of potent candidates for clinical studies (M. Oguchi et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMGLNXUYFMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)
![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)
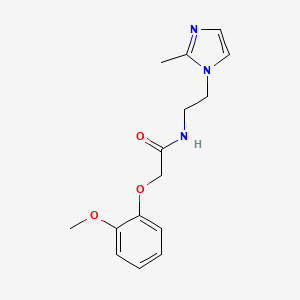
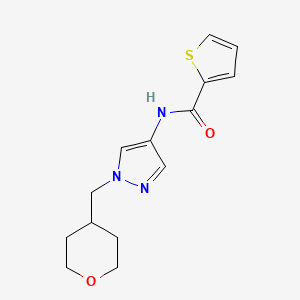

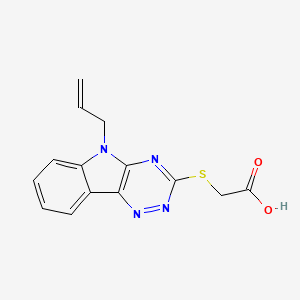
![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)
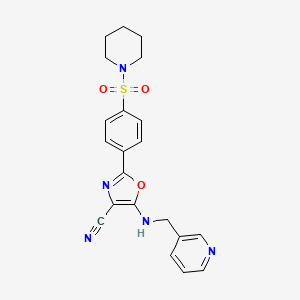
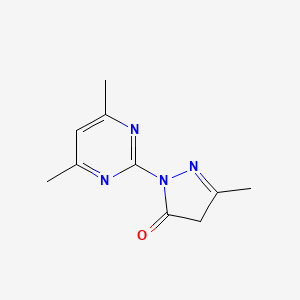
![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)
